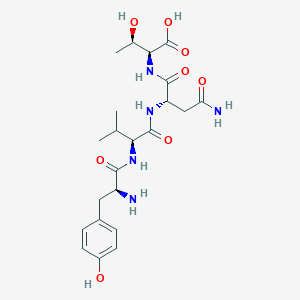![molecular formula C2H4N2S B12599189 N-[(E)-Aminomethylidene]methanethioamide CAS No. 648880-62-0](/img/structure/B12599189.png)
N-[(E)-Aminomethylidene]methanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-Aminomethylidene]methanethioamide is a compound belonging to the class of thioamides, which are sulfur analogues of amides. Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group. This structural modification imparts unique chemical and physical properties to thioamides, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-Aminomethylidene]methanethioamide typically involves the reaction of a primary amine with carbon disulfide, followed by the addition of a suitable electrophile. One common method involves the reaction of methylamine with carbon disulfide to form methylammonium dithiocarbamate, which is then treated with an electrophile such as methyl iodide to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-Aminomethylidene]methanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(E)-Aminomethylidene]methanethioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(E)-Aminomethylidene]methanethioamide involves its interaction with specific molecular targets. The thioamide group can form strong interactions with metal ions and enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioformamide: Similar structure but with a formyl group instead of a methanethioamide group.
Thioacetamide: Contains an acetyl group instead of a methanethioamide group.
Benzothioamide: Features a benzoyl group instead of a methanethioamide group.
Uniqueness
N-[(E)-Aminomethylidene]methanethioamide is unique due to its specific structural features, which impart distinct chemical reactivity and biological activity. Its ability to form strong interactions with metal ions and enzymes sets it apart from other thioamides, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
648880-62-0 |
|---|---|
Formule moléculaire |
C2H4N2S |
Poids moléculaire |
88.13 g/mol |
Nom IUPAC |
N-(aminomethylidene)methanethioamide |
InChI |
InChI=1S/C2H4N2S/c3-1-4-2-5/h1-2H,(H2,3,4,5) |
Clé InChI |
NBCXZNNURAGSTL-UHFFFAOYSA-N |
SMILES canonique |
C(=NC=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


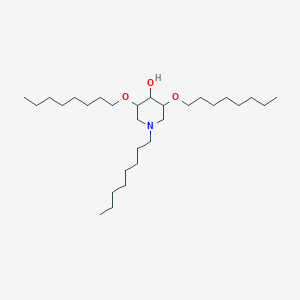
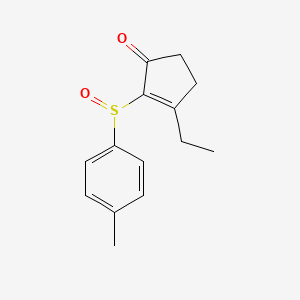
![2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12599121.png)
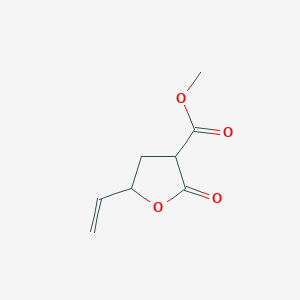
![N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12599128.png)
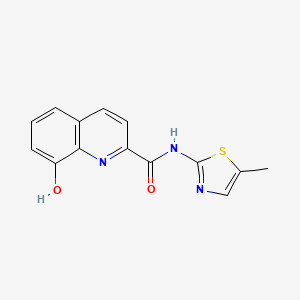
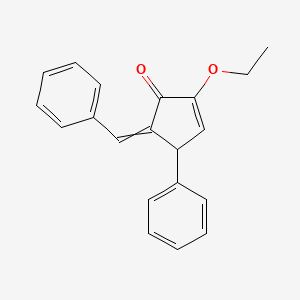
![{[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene](/img/structure/B12599150.png)
![2-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-1,4-dimethylbenzene](/img/structure/B12599155.png)
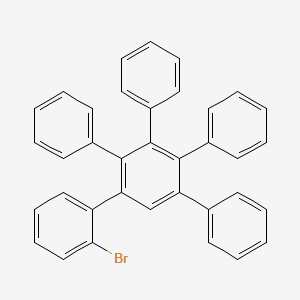
![5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfonyl]phenyl}benzamide](/img/structure/B12599171.png)
![Pyrimidine, 4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl-](/img/structure/B12599174.png)

